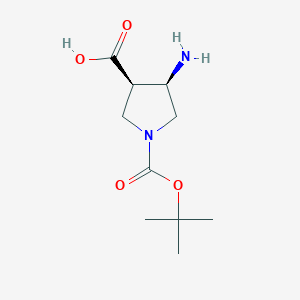
5-乙基-2-甲基吡啶-4-胺
描述
5-Ethyl-2-methylpyridin-4-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position
科学研究应用
5-Ethyl-2-methylpyridin-4-amine has several applications in scientific research:
作用机制
Target of Action
Similar compounds such as 3-fluoro-5-methylpyridin-4-amine have been reported to interact with potassium (k+) channels .
Mode of Action
It’s structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, is known to act as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Result of Action
Potassium channel blockers like 3-fluoro-5-methylpyridin-4-amine can enhance nerve impulse conduction, which could potentially lead to various physiological effects .
生化分析
Biochemical Properties
5-Ethyl-2-methylpyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with potassium channels, acting as a blocker. This interaction reduces the leakage of intracellular potassium ions, enhancing impulse conduction in demyelinated axons . Additionally, 5-Ethyl-2-methylpyridin-4-amine is involved in the synthesis of nicotinic acid, a form of vitamin B3, through the oxidation of 5-ethyl-2-methylpyridine .
Cellular Effects
5-Ethyl-2-methylpyridin-4-amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with potassium channels can impact cell signaling by modulating ion flow across the cell membrane . This compound also affects gene expression by influencing the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, 5-Ethyl-2-methylpyridin-4-amine can alter metabolic flux and metabolite levels, impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of 5-Ethyl-2-methylpyridin-4-amine involves its binding interactions with biomolecules. It acts as a potassium channel blocker, binding to exposed potassium channels in demyelinated axons and reducing potassium ion leakage . This action enhances impulse conduction and improves cellular communication. Additionally, 5-Ethyl-2-methylpyridin-4-amine can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-2-methylpyridin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Ethyl-2-methylpyridin-4-amine is relatively stable under normal laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Ethyl-2-methylpyridin-4-amine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve impulse conduction . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Ethyl-2-methylpyridin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it is a precursor to nicotinic acid through the oxidation of 5-ethyl-2-methylpyridine . This conversion involves enzymes such as nitric acid and other oxidizing agents. The compound’s involvement in metabolic pathways can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 5-Ethyl-2-methylpyridin-4-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with potassium channels is dependent on its distribution within the cell membrane .
Subcellular Localization
The subcellular localization of 5-Ethyl-2-methylpyridin-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell membrane allows it to interact with potassium channels and other membrane-bound proteins. Additionally, its presence in the cytoplasm and other cellular compartments can influence its interactions with enzymes and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylpyridin-4-amine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction involves heating a mixture of paraldehyde and ammonia at high temperatures, typically around 230°C, in the presence of ammonium acetate as a catalyst . The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the synthesis of 5-Ethyl-2-methylpyridin-4-amine follows similar principles but is scaled up to accommodate larger quantities. The reaction is typically carried out in a steel reaction vessel under controlled conditions to ensure safety and maximize yield. The product is then purified through fractional distillation and other separation techniques to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
5-Ethyl-2-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as the oxidizing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Nicotinic acid
Substitution: Various substituted pyridine derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
2-Amino-4-methylpyridine: Similar structure with an amine group at the 2-position and a methyl group at the 4-position.
5-Ethyl-2-methylpyridine: Lacks the amine group at the 4-position but has similar alkyl substituents.
Uniqueness
5-Ethyl-2-methylpyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an ethyl and a methyl group, along with the amine group, allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various research fields.
属性
IUPAC Name |
5-ethyl-2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJOOIFTTQXTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276936 | |
| Record name | 5-ethyl-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-64-1 | |
| Record name | NSC50 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-ethyl-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethyl-2-methyl-4-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4U7KFW9MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)



